Pirenzepine

Overview

Description

Pirenzepine is a muscarinic receptor antagonist primarily used in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers . This compound is known for its ability to inhibit gastric secretion at lower doses than those required to affect gastrointestinal motility, salivary, central nervous system, cardiovascular, ocular, and urinary function .

Mechanism of Action

Target of Action

Pirenzepine is a selective M1 muscarinic receptor antagonist . The M1 muscarinic receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in mediating various cellular responses .

Mode of Action

This compound binds to the muscarinic acetylcholine receptor, thereby inhibiting its function . This receptor mediates various cellular responses, including the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels through the action of G proteins .

Biochemical Pathways

The muscarinic acetylcholine receptor, when activated, initiates a series of biochemical reactions. These include the inhibition of adenylate cyclase, which reduces the levels of cyclic AMP in the cell, and the breakdown of phosphoinositides . Additionally, the receptor modulates potassium channels, affecting the electrical properties of the cell membrane .

Result of Action

The primary result of this compound’s action is the inhibition of gastric secretion . This makes it effective in the treatment of peptic ulcers, gastric ulcers, and duodenal ulcers . It is also known to reduce muscle spasms, which can relieve cramps or spasms of the stomach, intestines, and bladder .

Action Environment

Environmental factors can influence the action of this compound. For instance, it has been found that this compound can undergo an unexpected scaffold rearrangement under highly acidic conditions . Reaction kinetics in gastric acid prevent this rearrangement after oral application . This suggests that the physiological environment can significantly influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Pirenzepine is a muscarinic receptor antagonist that binds to the muscarinic acetylcholine receptor . This receptor mediates various cellular responses, including the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Cellular Effects

This compound belongs to a group of medications called antispasmodics/anticholinergics, which are used to relieve cramps or spasms of the stomach, intestines, and bladder . By binding to the muscarinic acetylcholine receptor, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the muscarinic acetylcholine receptor. This binding mediates various cellular responses, including the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit the increase of diopter and extension of ocular axial length

Metabolic Pathways

This compound is known to be a muscarinic receptor antagonist, and it binds to the muscarinic acetylcholine receptor

Preparation Methods

Pirenzepine can be synthesized through various synthetic routes. One method involves the use of (pyridine radicals of 2 halo 3) carbamic acid and aniline as initiation materials . Another method involves the preparation of floating microspheres using ionotropic gelation. In this method, sodium alginate is used as a polymer, calcium chloride as a cross-linking agent, sodium bicarbonate as a gas-generating agent, and HPMCK4M and HPMCK15M as rate-retarding agents . The floating microspheres are designed to prolong gastric retention time and improve bioavailability .

Chemical Reactions Analysis

Pirenzepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include acidic and basic environments, as well as various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, under highly acidic conditions, this compound can undergo an unexpected scaffold rearrangement to form a previously uncharacterized benzimidazole .

Scientific Research Applications

Pirenzepine has a wide range of scientific research applications. In medicine, it is used to treat peptic ulcers, gastric ulcers, and duodenal ulcers by inhibiting gastric acid secretion and reducing muscle spasms . It has also been investigated for its potential use in controlling myopia progression in children . Additionally, this compound is currently undergoing phase II clinical trials for the treatment of peripheral neuropathy . In chemistry, this compound is used as a model drug in the development of floating microspheres to prolong gastric retention time and improve bioavailability .

Comparison with Similar Compounds

Pirenzepine is unique in its selective antagonism of the M1 muscarinic receptor, which distinguishes it from other muscarinic receptor antagonists. Similar compounds include telenzepine and AFDX-384, which also target muscarinic receptors but may have different selectivity profiles and therapeutic applications . Telenzepine, for example, is another M1 selective antagonist used in the treatment of peptic ulcers . AFDX-384 is a muscarinic receptor antagonist with a different selectivity profile, targeting multiple muscarinic receptor subtypes .

Biological Activity

Pirenzepine is a selective antimuscarinic agent primarily known for its effects on the muscarinic M2 receptors. This compound has garnered attention for its diverse biological activities, particularly in the context of ophthalmology, gastroenterology, and myopia management. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

This compound acts as an inverse agonist at the M2 muscarinic acetylcholine receptors. This means that it not only blocks the receptor but also stabilizes it in an inactive state, leading to a decrease in receptor activity compared to the basal level. Research indicates that this compound has a lower affinity for M2 receptors than atropine, with K_i values demonstrating its inverse agonist properties .

Binding Affinities

Table 1 summarizes the binding affinities of this compound compared to other agents:

| Compound | K_i (nM) | Receptor Type |

|---|---|---|

| This compound | 115-174 | M2 Muscarinic |

| Atropine | 0.34-0.42 | M2 Muscarinic |

| AF-DX 116 | 19-32 | M2 Muscarinic |

Myopia Management

This compound has shown promise in reducing myopia progression in various animal models and clinical studies. In rhesus monkeys, a topical application of a 5% this compound solution was as effective as atropine in managing form-deprivation myopia . A study involving tree shrews demonstrated that daily subconjunctival injections of this compound significantly reduced myopia progression compared to controls .

Case Study: Clinical Trial on Children

A double-masked, placebo-controlled trial involving 174 children assessed the efficacy of a 2% this compound ophthalmic gel over one year. Results indicated that the mean increase in myopia was significantly lower in the this compound group (0.26 D) compared to the placebo group (0.53 D), suggesting its effectiveness in slowing myopic progression .

Gastrointestinal Effects

This compound exhibits selective inhibition of gastric acid secretion, making it beneficial for treating duodenal ulcers. It has been reported to be more potent than gefarnate and comparable to cimetidine in promoting ulcer healing . The following table illustrates its efficacy compared to other treatments:

| Treatment | Dose (mg/day) | Efficacy |

|---|---|---|

| This compound | 100-150 | Superior to placebo |

| Gefarnate | 300 | Effective |

| Cimetidine | 1000 | Comparable |

Side Effects and Tolerability

While generally well-tolerated, this compound can cause side effects typical of antimuscarinics, such as dry mouth and blurred vision. In clinical trials, about 11% of patients discontinued treatment due to adverse effects .

Research Findings

Recent studies have focused on this compound's role beyond traditional applications. For instance, it was observed that this compound's effects on pupil size and accommodation were significant after administration, indicating its potential utility in ophthalmic treatments .

Properties

IUPAC Name |

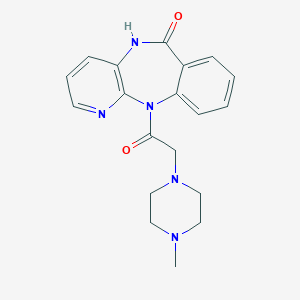

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHMFHUVIITRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023487 | |

| Record name | Pirenzepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pirenzepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.82e-01 g/L | |

| Record name | Pirenzepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Pirenzepine is a muscarinic receptor antagonist and binds to the muscarinic acetylcholine receptor. The muscarinic acetylcholine receptor mediates various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides and modulation of potassium channels through the action of G proteins. | |

| Record name | Pirenzepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

28797-61-7 | |

| Record name | Pirenzepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28797-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirenzepine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028797617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirenzepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00670 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirenzepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirenzepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRENZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G0285N20N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pirenzepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014808 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.